Methyl indole-3-acetate

Auxin Membrane Transport Phenotypic Screening

Methyl indole-3-acetate (MeIAA) is the methyl ester of indole-3-acetic acid (IAA), the primary endogenous auxin. It is an indole derivative (C11H11NO2, MW 189.21 g/mol) that functions as a lipophilic, bio-reversible pro-auxin.

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 1912-33-0
Cat. No. B137327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl indole-3-acetate
CAS1912-33-0
Synonyms1H-Indole-3-acetic Acid Methyl Ester;  (1H-Indol-3-yl)acetic Acid Methyl Ester;  Methyl 2-(1H-Indol-3-yl)acetate;  Methyl β-Indoleacetate;  NSC 63806;  β-Indolylacetic Acid Methyl Ester; 
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CNC2=CC=CC=C21
InChIInChI=1S/C11H11NO2/c1-14-11(13)6-8-7-12-10-5-3-2-4-9(8)10/h2-5,7,12H,6H2,1H3
InChIKeyKTHADMDGDNYQRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Methyl Indole-3-Acetate (CAS 1912-33-0): A Methyl Ester Pro-Auxin with Quantifiable Differentiation


Methyl indole-3-acetate (MeIAA) is the methyl ester of indole-3-acetic acid (IAA), the primary endogenous auxin. It is an indole derivative (C11H11NO2, MW 189.21 g/mol) that functions as a lipophilic, bio-reversible pro-auxin [1]. Unlike the parent carboxylic acid, IAA, the methyl ester moiety confers increased membrane permeability and distinct stability and solubility profiles. MeIAA is an endogenous plant metabolite, reported in species such as apple and wild soybean, and is a key intermediate in auxin homeostasis, formed by IAA carboxyl methyltransferases [2].

Why Methyl Indole-3-Acetate Cannot Be Substituted by Generic Auxin Analogs


Direct substitution of methyl indole-3-acetate with other auxin analogs—including the parent acid indole-3-acetic acid (IAA), the amide indole-3-acetamide, or the extended-chain indole-3-butyric acid (IBA)—fails to replicate critical experimental outcomes due to fundamental differences in membrane permeability, hydrolytic stability, and bioactivity profiles [1]. MeIAA is a nonpolar, lipophilic compound that readily crosses biological membranes, whereas IAA is a charged acid with poor membrane permeability [2]. The methyl ester is a bio-reversible prodrug of IAA, requiring enzymatic hydrolysis for activation, a property absent in the parent acid [3]. These distinctions lead to quantifiable differences in plant phenotypic responses and analytical behavior.

Quantitative Differentiation of Methyl Indole-3-Acetate from IAA, IBA, and Indole-3-Acetamide


Enhanced Membrane Permeability and Phenotypic Efficacy Compared to Indole-3-Acetic Acid (IAA)

The methyl ester modification of methyl indole-3-acetate (MeIAA) converts the molecule from a charged carboxylic acid to a nonpolar, membrane-permeable compound [1]. This property enables MeIAA to bypass the auxin influx carrier AUX1, which is required for IAA uptake. While MeIAA is an inactive prodrug, its enhanced cellular uptake often results in a stronger in vivo auxin response upon hydrolysis to IAA by endogenous esterases [2].

Auxin Membrane Transport Phenotypic Screening

Inactive Prodrug Status: Bioactivity is Dependent on Esterase-Mediated Hydrolysis to IAA

In contrast to the directly bioactive parent acid IAA, methyl indole-3-acetate is an inactive prodrug. Its in vivo auxin activity is entirely dependent on prior hydrolysis to IAA by carboxylesterases of the AtMES family in Arabidopsis [1]. This was definitively shown through experiments demonstrating that MeIAA fails to inhibit primary root elongation or rescue the agravitropic root phenotype of aux1 mutants in light-grown seedlings, confirming it cannot activate auxin signaling without conversion [1].

Prodrug Esterase Auxin Signaling Arabidopsis

Distinct Aqueous Stability Profile vs. Indole-3-Acetic Acid (IAA)

Methyl indole-3-acetate exhibits a distinct stability profile in aqueous solutions compared to the parent acid, IAA. While IAA is notoriously prone to photo-oxidation and rapid degradation in vivo, the methyl ester is relatively stable. In neutral aqueous conditions (pH 7.0, 25°C), MeIAA has a half-life on the order of weeks to months . Hydrolysis to IAA and methanol is slow under neutral conditions but is accelerated in alkaline environments (pH > 8), where 20-30% can degrade within 24 hours .

Chemical Stability Hydrolysis Formulation Plant Growth Regulator

Solubility and Formulation Advantages in Organic Solvent Systems

As a methyl ester, MeIAA is a nonpolar solid with a melting point of 50-52 °C, which is significantly lower than that of IAA (165-169 °C) [1]. This lower melting point and its ester character translate to high solubility in common organic solvents. For instance, it forms a clear solution at 0.1 g/mL in methanol . This is a critical differentiator from the more polar, higher-melting IAA.

Solubility Formulation Organic Synthesis HPLC

Analytical Distinction: Direct GC-MS Volatility Without Derivatization

The methyl ester functional group of MeIAA imparts sufficient volatility for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) without the need for a separate derivatization step [1]. In contrast, the polar, non-volatile carboxylic acid group of IAA requires derivatization (e.g., methylation or trimethylsilylation) to become amenable to GC-MS analysis. This adds time, cost, and potential variability to the analytical workflow [2].

Analytical Chemistry GC-MS Metabolomics Volatility

Differentiated In Vivo Toxicological Profile vs. Indole-3-Acetic Acid (IAA) and Indole-3-Butyric Acid (IBA)

In a comparative in vivo toxicology study in pregnant rats, N-Methylindole-3-acetic acid (1Me-IAA) and 2-Methylindole-3-acetic acid (2Me-IAA) exhibited a different toxicological profile than IAA and IBA [1]. While IAA and IBA caused a decrease in absolute brain weight in embryos, only the IAA group showed a decrease in relative brain weight, indicating a specific effect not shared by the methylated derivatives [1]. Furthermore, the dams in the 1Me-IAA and 2Me-IAA groups exhibited observable signs of toxicity (rigidity and decreased locomotor activity), which were not reported for the IAA or IBA groups at the same high dose [1].

Toxicology In Vivo Neurotoxicity Comparative Study

Procurement-Driven Application Scenarios for Methyl Indole-3-Acetate Based on Differentiated Evidence


Plant Phenotypic Screening in AUX1-Deficient or Wild-Type Systems Requiring Robust Responses

Select methyl indole-3-acetate for exogenous application in plant biology experiments, especially those using Arabidopsis thaliana or other model systems. Its enhanced membrane permeability, which allows it to bypass the AUX1 influx carrier, results in 'stronger' auxin-like phenotypic changes compared to an equivalent application of IAA [1]. This is particularly advantageous when working with mutant lines deficient in auxin transport or when a robust, consistent phenotype is required for high-throughput chemical genetic screens. The compound acts as a bioavailable reservoir of IAA, providing a sustained effect [2].

Studies of Auxin Homeostasis, Transport, and Esterase Activity

Use methyl indole-3-acetate as a specific tool to investigate the mechanisms of auxin methylation and the activity of methyl indole-3-acetate methylesterases (AtMES family) [1]. Because MeIAA is an inactive prodrug, its conversion to the active hormone IAA is a tightly controlled enzymatic step [2]. This makes it an ideal probe for dissecting the pathways that regulate free IAA levels and for characterizing the function of specific esterases in plant development and stress response. It is not a direct substitute for IAA in signaling assays.

GC-MS Metabolomics and Plant Hormone Profiling Workflows

Incorporate methyl indole-3-acetate as an analytical standard and target analyte in GC-MS-based metabolomics studies. Its inherent volatility as a methyl ester eliminates the need for a separate derivatization step, thereby streamlining sample preparation, reducing the risk of artifact introduction, and improving overall throughput [1]. This is a key operational advantage over IAA, which requires derivatization for GC-MS analysis [2].

Preparation of Stable Stock Solutions in Organic Solvents for In Vitro Assays

Procure methyl indole-3-acetate when a highly soluble, non-ionic form of an auxin-related molecule is needed for in vitro biochemical assays or for preparing concentrated stock solutions. Its high solubility in methanol (0.1 g/mL) [1] and DMSO (≥ 2.5 mg/mL) [2] makes it significantly easier to formulate than the parent acid IAA for experiments that are not dependent on immediate auxin activity. Its lower melting point (50-52 °C) also simplifies handling [1].

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